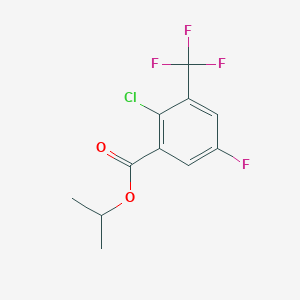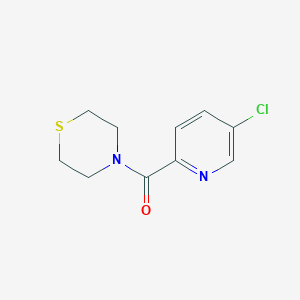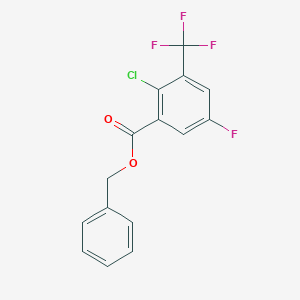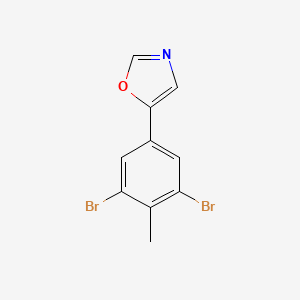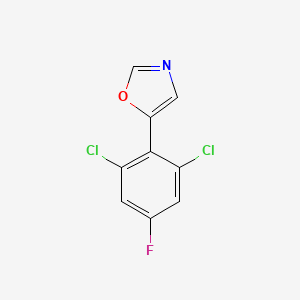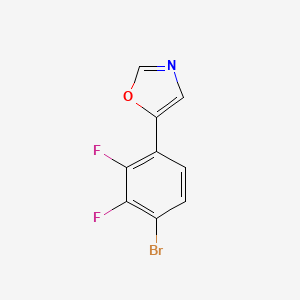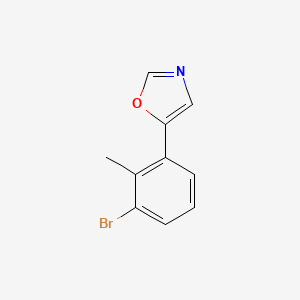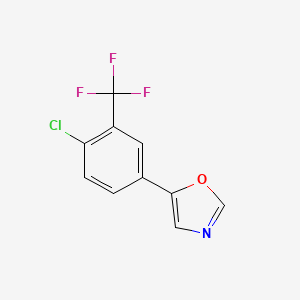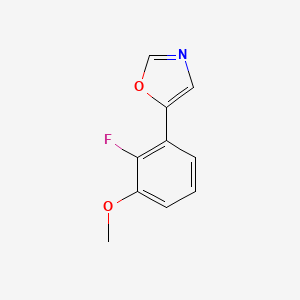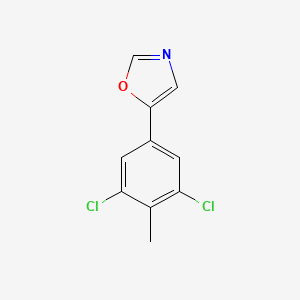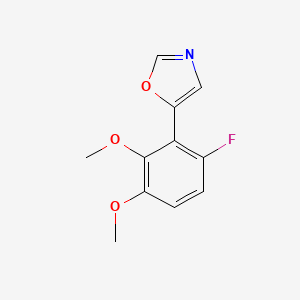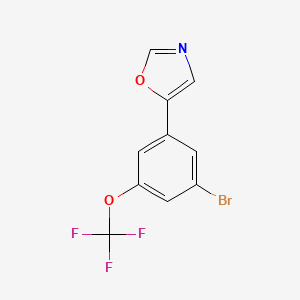
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole (5-BTPO) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound with a unique structure and properties, which make it an attractive molecule for laboratory experiments. The purpose of
科学的研究の応用
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and properties of other heterocyclic compounds. It has also been used as a reagent in organic synthesis, as well as a catalyst in the synthesis of other compounds. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been used in the study of molecular recognition, drug design, and drug delivery systems.
作用機序
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to interact with a variety of biological molecules, including proteins, enzymes, and DNA. Its mechanism of action is not completely understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been shown to bind to DNA and RNA, which may be due to its ability to form intercalative complexes.
Biochemical and Physiological Effects
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer therapy. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without significant degradation. Additionally, its unique structure and properties make it an attractive molecule for a variety of scientific research applications. However, there are some limitations to using 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in laboratory experiments. Its mechanism of action is not completely understood, and it has been found to interact with a variety of biological molecules, which could potentially lead to unwanted side effects.
将来の方向性
There are a variety of potential future directions for 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole research. It could be used in drug design and delivery systems to target specific biological molecules. Additionally, its ability to interact with proteins and enzymes could be further explored to identify new therapeutic targets for drug development. Additionally, its ability to inhibit the growth of cancer cells could be further investigated to develop more effective cancer treatments. Finally, its ability to interact with DNA and RNA could be explored to identify new ways to regulate gene expression.
合成法
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole can be synthesized in two different ways. The first method involves the reaction of 3-bromo-5-trifluoromethoxybenzaldehyde with 2-aminobenzoxazole in the presence of a base, such as potassium carbonate. The second method is a modified version of the first, which uses potassium iodide instead of potassium carbonate as the base. Both methods produce 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in high yields.
特性
IUPAC Name |
5-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-1-6(9-4-15-5-16-9)2-8(3-7)17-10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGHAPKCFPNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-(trifluoromethoxy)phenyl)oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

